molecular formula C12H15NO2 B13147096 Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

Cat. No.: B13147096
M. Wt: 205.25 g/mol
InChI Key: DBRFPDFFGHMKSP-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound includes a quinoline ring system that is partially saturated, making it a tetrahydroquinoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate. This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-YL)acetate
  • Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

Comparison: Methyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is unique due to its specific substitution pattern on the quinoline ring. This substitution can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are crucial for its potential use in drug development .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-5,9,13H,6-8H2,1H3

InChI Key

DBRFPDFFGHMKSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCNC2=CC=CC=C12

Origin of Product

United States

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